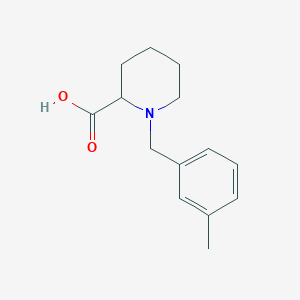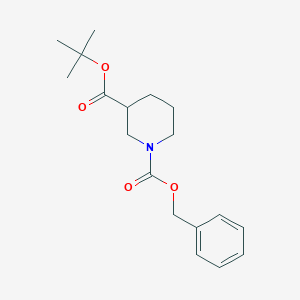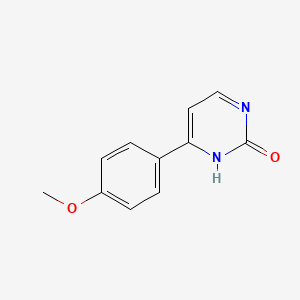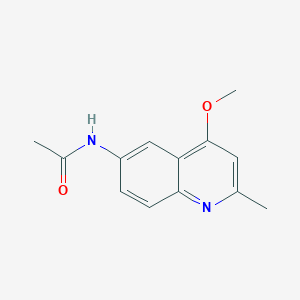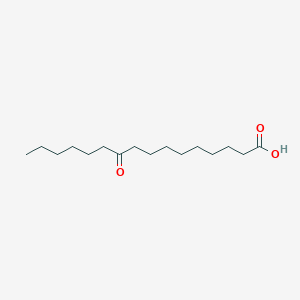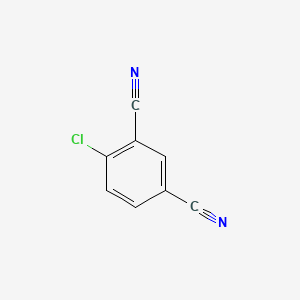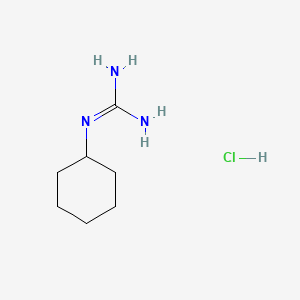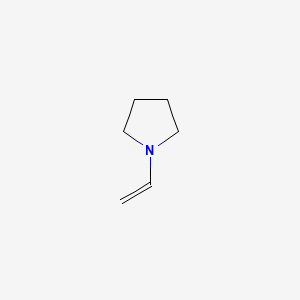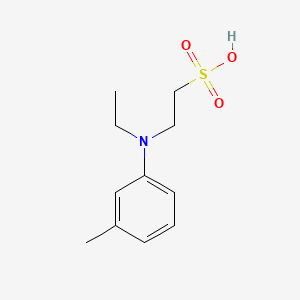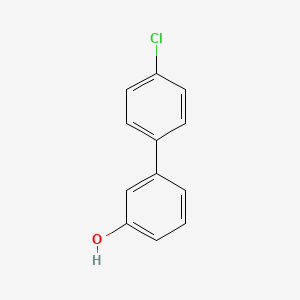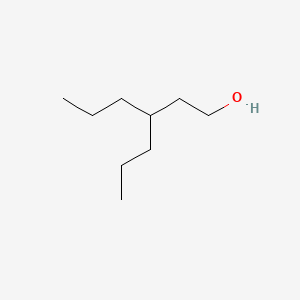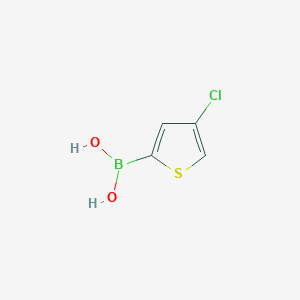
4-Chlorothiophene-2-boronic acid
Descripción general
Descripción
4-Chlorothiophene-2-boronic acid is a chemical compound with the molecular weight of 163.41 . It is also known by the IUPAC name (4-chloro-1H-1lambda3-thiophen-2-yl)boronic acid . The compound is typically stored at -20°C .
Molecular Structure Analysis
The InChI code for 4-Chlorothiophene-2-boronic acid is 1S/C4H5BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-9H . Unfortunately, specific details about the molecular structure of 4-Chlorothiophene-2-boronic acid were not found in the retrieved papers.Chemical Reactions Analysis
Boronic acids, including 4-Chlorothiophene-2-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in chemical biology, supramolecular chemistry, and biomedical applications .Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 4-Chlorothiophene-2-boronic acid, are used in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Fluorescent Sensors
- Field : Biochemistry
- Application Summary : Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
- Methods of Application : As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
- Results or Outcomes : This phenomenon has been used to develop boronic acid-based fluorescent sensors that can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X, and other substances including catecholamines, reactive oxygen species, and ionic compounds .
-
Suzuki-Miyaura Cross-Couplings
- Field : Organic Chemistry
- Application Summary : 4-Chlorothiophene-2-boronic acid is used as a reactant for Suzuki-Miyaura cross-couplings .
- Methods of Application : This involves using a palladium catalyst .
- Results or Outcomes : This method is used for the preparation of biologically and pharmacologically active molecules .
Propiedades
IUPAC Name |
(4-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZWJFZOOKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402536 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophene-2-boronic acid | |
CAS RN |
1133931-02-8 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



